molecular formula C20H15NO3 B12649808 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol CAS No. 190841-38-4

7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol

Cat. No.: B12649808
CAS No.: 190841-38-4
M. Wt: 317.3 g/mol
InChI Key: QKFLNPOMTWPPGV-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, which is known for its complex structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This precursor undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

    Biology: Investigated for its potential mutagenic and carcinogenic properties.

    Medicine: Explored for its potential use in drug development and cancer research.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol involves its activation by hepatic enzymes into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another benzopyrene derivative with similar chemical properties.

    Benzo(a)pyrene: A well-known PAH with significant biological activity.

    7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: A metabolite of benzo(a)pyrene with known mutagenic properties.

Uniqueness

7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its nitro and hydroxyl groups make it a valuable compound for studying the effects of functional group modifications on PAHs.

Properties

CAS No.

190841-38-4

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

3-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol

InChI

InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-7-14-16(21(23)24)9-6-11-4-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2

InChI Key

QKFLNPOMTWPPGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)[N+](=O)[O-])O

Origin of Product

United States

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